molecular formula C20H27N5O2 B6570536 N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide CAS No. 946295-71-2

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide

Cat. No. B6570536
CAS RN: 946295-71-2
M. Wt: 369.5 g/mol
InChI Key: VIUVFEGVKXGNDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of this compound involves the use of morpholine reagent in the last step of the synthesis . The sulfonamide group is deprotonated in contrast to other crystal structures containing the N-(pyrimidin-2-yl)benzenesulfonamide moiety, which are protonated .


Molecular Structure Analysis

In the pyrimidine ring of the anion, the longest C—N bond is C7—N2 [1.370 (2) A ̊ ], which is located opposite the longest C—C bond [C8—C9 = 1.431 (2) A ̊ ] . One phenyl ring (C1–C6) is almost perpendicular to the plane of the pyrimidine ring (N2/N3/C7–C10): the dihedral angle of 84.84 (6) is enabled by a twist in the sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of intermolecular N—H N and N—H (O,N) hydrogen bonds . Every cation donates two such bonds, one to each of the neighboring pair of cations, generating centrosymmetric tetramers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a variety of bond lengths and angles. For example, the longest C—N bond is C7—N2 [1.370 (2) A ̊ ], which is located opposite the longest C—C bond [C8—C9 = 1.431 (2) A ̊ ] . The other N—C bonds lie in the range 1.330 (2)–1.339 (2) A ̊ .

Scientific Research Applications

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide has been used in a variety of scientific research applications. It has been used as a ligand in protein-protein interactions and as a substrate in enzyme-catalyzed reactions. This compound has also been used as a tool to study the structure and function of proteins, as well as to study the mechanisms of drug action.

Advantages and Limitations for Lab Experiments

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide has a number of advantages for use in laboratory experiments. It is easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it has a variety of mechanisms of action and can be used to study a wide range of biological processes. One of the main limitations of this compound is that it is not water-soluble, which can make it difficult to use in some experiments.

Future Directions

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a relatively new compound and there are still many unexplored areas of research. Some potential future directions include studying the effects of this compound on other cell types, such as cancer cells, and exploring the potential therapeutic applications of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs and therapies. Other potential future directions include studying the effects of this compound on gene expression and exploring the potential for this compound to be used as a diagnostic tool.

Synthesis Methods

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide can be synthesized by a variety of methods. One of the most common methods for synthesizing this compound is the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidine-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound in high yield, typically in excess of 95%.

properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-4-5-19(26)22-16-6-8-17(9-7-16)23-20-21-15(2)14-18(24-20)25-10-12-27-13-11-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVFEGVKXGNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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